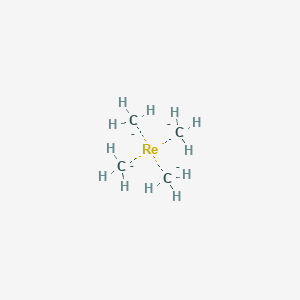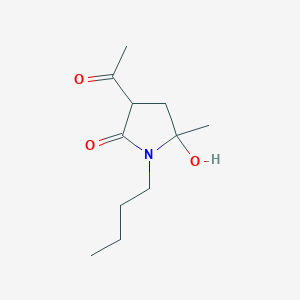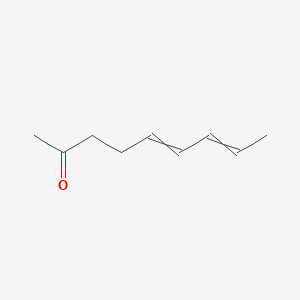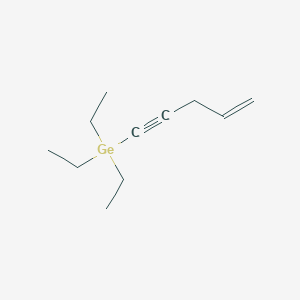
Triethyl(pent-4-en-1-yn-1-yl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(pent-4-en-1-yn-1-yl)germane is an organogermanium compound with the molecular formula C11H20Ge. It is a unique compound due to the presence of both alkyne and alkene functional groups attached to a germanium atom. This compound is of interest in various fields of chemistry and materials science due to its unique structural and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(pent-4-en-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with pent-4-en-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
化学反応の分析
Types of Reactions
Triethyl(pent-4-en-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The germanium atom can participate in substitution reactions, where the triethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield germanium dioxide, while reduction can produce fully saturated hydrocarbons .
科学的研究の応用
Triethyl(pent-4-en-1-yn-1-yl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role as a potential therapeutic agent.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
作用機序
The mechanism by which Triethyl(pent-4-en-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. The alkyne and alkene groups can participate in addition reactions, while the germanium atom can form bonds with other elements, influencing the compound’s reactivity and stability. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological systems .
類似化合物との比較
Similar Compounds
Triethylgermane: Lacks the alkyne and alkene groups, making it less reactive in certain types of chemical reactions.
Pent-4-en-1-yn-1-ylgermane: Similar structure but without the triethyl groups, affecting its physical and chemical properties.
Triethyl(pent-4-en-1-yn-1-yl)silane: Similar structure but with silicon instead of germanium, leading to different reactivity and applications.
Uniqueness
Triethyl(pent-4-en-1-yn-1-yl)germane is unique due to the combination of triethyl groups and the pent-4-en-1-yn-1-yl moiety attached to germanium. This unique structure imparts specific reactivity and properties that are not found in similar compounds, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
62857-83-4 |
|---|---|
分子式 |
C11H20Ge |
分子量 |
224.91 g/mol |
IUPAC名 |
triethyl(pent-4-en-1-ynyl)germane |
InChI |
InChI=1S/C11H20Ge/c1-5-9-10-11-12(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 |
InChIキー |
YBLADKAVFJBBCU-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C#CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


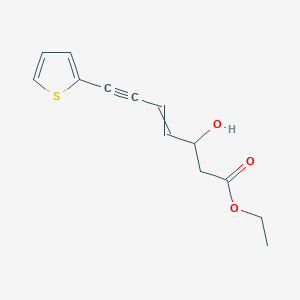
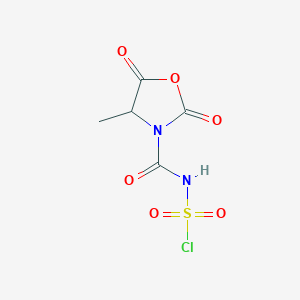
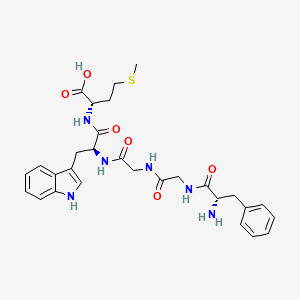
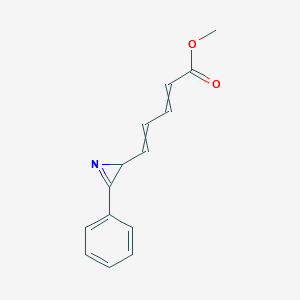
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
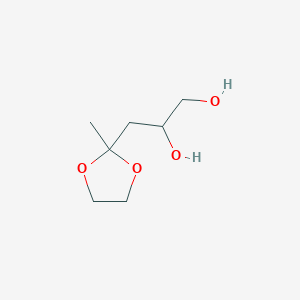
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
